molecular formula C22H22FNO3 B7052920 N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide

N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide

Cat. No.: B7052920
M. Wt: 367.4 g/mol
InChI Key: RVZVIAOFPHVHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, an oxan ring, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Oxan Ring: The oxan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Coupling with Naphthalene Carboxamide: The final step involves coupling the oxan-fluorophenyl intermediate with a naphthalene carboxamide derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the naphthalene moiety, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to enhance their properties or used as a precursor for high-performance coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan ring and naphthalene moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
  • N-[4-(4-bromophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide

Uniqueness

Compared to its analogs, N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3/c23-16-7-5-15(6-8-16)22(11-13-27-14-12-22)24-21(26)19-9-10-20(25)18-4-2-1-3-17(18)19/h1-8,19H,9-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZVIAOFPHVHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C(=O)NC3(CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.